(R)-(-)-JQ1 Enantiomer

Content Navigation

- 1. General Information

- 2. (R)-(-)-JQ1 Enantiomer (CAS 1268524-71-5): The Essential Structural Negative Control for BET Bromodomain Assays

- 3. Why Generic Vehicle Controls and Non-Matched Analogs Fail in Epigenetic Screening

- 4. Quantitative Differentiation: (R)-(-)-JQ1 vs. Active Probe and Vehicle Baselines

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

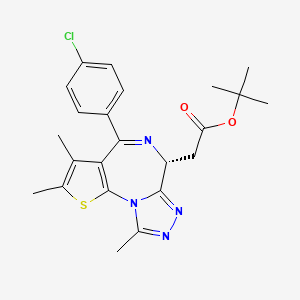

(R)-(-)-JQ1 is a thienotriazolodiazepine derivative and the enantiomerically pure, inactive stereoisomer of the potent BET bromodomain inhibitor (+)-JQ1. In procurement and assay design, it is exclusively utilized as a structurally matched negative control probe. Because it shares the exact molecular weight, lipophilicity, and cell permeability of the active (+)-JQ1 but lacks affinity for BRD2, BRD3, BRD4, and BRDT, it is indispensable for validating on-target epigenetic mechanisms. Procuring this specific enantiomer allows researchers and industrial screening programs to definitively isolate BET-dependent phenotypic responses from off-target scaffold toxicity or formulation artifacts[1].

Substituting (R)-(-)-JQ1 with generic vehicle controls (such as DMSO) or structurally unrelated inactive compounds introduces critical confounding variables in pharmacological assays. DMSO cannot replicate the specific physicochemical properties, cellular penetration rates, or potential off-target interactions of the thienodiazepine core. Without procuring the exact enantiomeric match, researchers cannot prove that the cytotoxicity or transcriptional repression observed with the active (+)-JQ1 is exclusively driven by acetyl-lysine competitive binding rather than baseline scaffold toxicity. Procuring (R)-(-)-JQ1 ensures perfect ADME and lipophilicity parity, making it the only scientifically rigorous baseline for BET inhibition studies[1].

Complete Abolition of BRD4 Binding Affinity

The primary procurement value of (R)-(-)-JQ1 lies in its complete lack of binding to BET family proteins, despite structural identicality to the active probe. In ALPHA-screen assays measuring the inhibition of tetra-acetylated Histone H4 peptide binding to BRD4, the active (+)-JQ1 enantiomer demonstrates an IC50 of 77 nM for BRD4(1). In stark contrast, the (R)-(-)-JQ1 enantiomer exhibits an IC50 >10,000 nM, representing a greater than 130-fold reduction in target affinity [1].

| Evidence Dimension | BRD4(1) Binding Inhibition (IC50) |

| Target Compound Data | > 10,000 nM |

| Comparator Or Baseline | (+)-JQ1 (Active Enantiomer): 77 nM |

| Quantified Difference | > 130-fold loss of affinity |

| Conditions | Cell-free ALPHA-screen luminescence proximity assay |

Guarantees that the compound will not engage the BET bromodomain, making it an ideal true-negative baseline for target validation.

Elimination of On-Target Cytotoxicity in BET-Dependent Carcinoma

To validate that cellular growth arrest is mechanism-specific, (R)-(-)-JQ1 must demonstrate biological inertness in BET-dependent models. In patient-derived NUT midline carcinoma (NMC) cell lines, the active (+)-JQ1 enantiomer potently suppresses cellular viability with an IC50 of 4 nM. Conversely, the (R)-(-)-JQ1 enantiomer shows no significant effect on cell growth or viability, effectively functioning as a biologically silent structural analog [1].

| Evidence Dimension | Cellular Viability Inhibition (IC50) |

| Target Compound Data | Inactive (No significant effect) |

| Comparator Or Baseline | (+)-JQ1 (Active Enantiomer): 4 nM |

| Quantified Difference | Complete loss of anti-proliferative activity |

| Conditions | In vitro viability assay in patient-derived NMC cells |

Proves that any observed cell death in screening assays is due to BET inhibition rather than non-specific thienodiazepine toxicity.

Preservation of Transcriptional Baselines in Leukemia Models

In acute myelogenous leukemia (AML) blast progenitor cells, BET inhibition is known to downregulate critical oncogenes. Treatment with the active (+)-JQ1 significantly reduces the binding of BRD4 and RNA polymerase II to the DNA of c-MYC and BCL2, leading to their depletion. However, treatment with the inactive (R)-(-)-JQ1 enantiomer completely fails to repress c-MYC or BCL2 expression, maintaining the transcriptional baseline identical to untreated controls [1].

| Evidence Dimension | c-MYC and BCL2 Transcriptional Repression |

| Target Compound Data | No repression (maintains baseline) |

| Comparator Or Baseline | (+)-JQ1: Significant reduction in c-MYC/BCL2 levels |

| Quantified Difference | Complete abolition of transcriptional repression |

| Conditions | Human AML blast progenitor cells |

Ensures that gene expression profiling experiments have a structurally matched control that does not artificially alter oncogene transcription.

Physicochemical Parity for Formulation and Permeability Controls

A critical procurement requirement for a negative control is identical formulation behavior and cellular penetrance. (R)-(-)-JQ1 shares the exact molecular weight (456.99 g/mol) and lipophilicity profile of the active (+)-JQ1 enantiomer. When formulated in standard in vitro vehicles (e.g., DMSO) or in vivo delivery systems, it exhibits identical solubility limits and membrane permeability rates, unlike generic vehicle controls which cannot mimic the physical presence of the thienodiazepine scaffold in lipid bilayers [1].

| Evidence Dimension | Molecular Weight and Scaffold Lipophilicity |

| Target Compound Data | 456.99 g/mol; identical scaffold |

| Comparator Or Baseline | DMSO (Vehicle): 78.13 g/mol; lacks scaffold |

| Quantified Difference | 100% structural and physicochemical parity with active probe |

| Conditions | Standard assay formulation and cell culture media |

Eliminates physical formulation artifacts and differential cell penetration rates as confounding variables in assay reproducibility.

Negative Control in High-Throughput Epigenetic Screening

(R)-(-)-JQ1 is essential for hit validation in high-throughput screening (HTS) campaigns targeting BET bromodomains. By running (R)-(-)-JQ1 in parallel with active hits, screening programs can immediately flag false positives caused by generic scaffold toxicity or assay interference, ensuring that only genuine acetyl-lysine competitive inhibitors advance in the pipeline [1].

In Vivo Pharmacological Validation in Oncology Models

When testing BET inhibitors in patient-derived xenograft (PDX) models, such as those for NUT midline carcinoma or AML, (R)-(-)-JQ1 serves as the optimal in vivo vehicle control. Because it shares the exact pharmacokinetic and tissue distribution profile of (+)-JQ1 without engaging the target, it rigorously proves that observed tumor regression is mechanism-dependent[REFS-1, REFS-2].

Transcriptional Profiling and RNA-Seq Baselines

In transcriptomic studies investigating the role of BRD4 in oncogene regulation (e.g., c-MYC or BCL2 expression), (R)-(-)-JQ1 is used to establish a clean baseline. It accounts for any transcriptional noise induced by the physical presence of the small molecule in the cell, allowing researchers to isolate the specific gene expression changes driven by BRD4 eviction from chromatin[2].

References

- [1] Filippakopoulos, P., et al. 'Selective inhibition of BET bromodomains.' Nature 468.7327 (2010): 1067-1073.

- [2] Fiskus, W., et al. 'Highly active combination of BRD4 antagonist and histone deacetylase inhibitor against human acute myelogenous leukemia cells.' Molecular Cancer Therapeutics 13.5 (2014): 1142-1154.